An In-Depth Technical Guide to Nisoldipine-d7
An In-Depth Technical Guide to Nisoldipine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine-d7 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension. This technical guide provides a comprehensive overview of Nisoldipine-d7, focusing on its chemical properties, synthesis, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside a summary of the mechanism of action of its non-deuterated counterpart, Nisoldipine. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] In the course of drug development and clinical application, the accurate quantification of Nisoldipine and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative bioanalysis, particularly when using mass spectrometry-based methods.[2][3] Nisoldipine-d7, a deuterated form of Nisoldipine, serves this crucial role, enabling the mitigation of matrix effects and variability in sample processing.
Chemical and Physical Properties
Nisoldipine-d7 is structurally identical to Nisoldipine, with the exception of seven hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.
Table 1: Chemical and Physical Properties of Nisoldipine and Nisoldipine-d7
| Property | Nisoldipine | Nisoldipine-d7 | Reference(s) |
| Chemical Name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-methylpropyl Ester-d7 | [4] |
| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₁₇D₇N₂O₆ | [4][5] |
| Molecular Weight | 388.41 g/mol | 395.46 g/mol | [4][5] |
| CAS Number | 63675-72-9 | 1189718-34-0 | [4] |
| Appearance | Light Tan Crystals | Light Tan Crystals | [4] |
| Melting Point | 147-148°C | 147-148°C | [4] |
| Solubility | Chloroform, Ethanol | Chloroform, Ethanol | [4] |
Synthesis
The synthesis of Nisoldipine and its analogs is typically achieved through the Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.
Logical Workflow for the Synthesis of Nisoldipine-d7:
Caption: General workflow for the Hantzsch synthesis of Nisoldipine-d7.
Mechanism of Action of Nisoldipine
Nisoldipine-d7 is biologically active and expected to exhibit the same mechanism of action as Nisoldipine. Nisoldipine is a potent blocker of L-type calcium channels.[8] It binds to these channels in their inactive state, stabilizing this conformation. This action prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in muscle contraction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.
Signaling Pathway of Nisoldipine's Action:
Caption: Simplified signaling pathway of Nisoldipine's vasodilatory effect.
Application in Bioanalytical Methods
The primary application of Nisoldipine-d7 is as an internal standard for the quantification of Nisoldipine in biological samples, such as plasma and serum, using LC-MS/MS.
Experimental Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
5.1.1. Materials and Reagents
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Nisoldipine reference standard
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Nisoldipine-d7 (internal standard)
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Human plasma (blank)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (ultrapure)
5.1.2. Sample Preparation
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Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Nisoldipine.
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Internal Standard Addition: To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of Nisoldipine-d7 working solution (concentration to be optimized).
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Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Sample Preparation:
Caption: Experimental workflow for plasma sample preparation.
5.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: Hypothetical MRM Transitions for Nisoldipine and Nisoldipine-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 315.1 | 200 | 15 |
| Nisoldipine | 389.2 | 270.1 | 200 | 25 |
| Nisoldipine-d7 | 396.2 | 322.1 | 200 | 15 |
| Nisoldipine-d7 | 396.2 | 270.1 | 200 | 25 |
Note: These are hypothetical transitions and require experimental optimization.
Conclusion
Nisoldipine-d7 is an essential tool for the accurate and precise quantification of Nisoldipine in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and clinical studies. This technical guide provides a foundational understanding of Nisoldipine-d7, from its synthesis and chemical properties to its practical application in a bioanalytical laboratory setting. The provided protocols and diagrams serve as a starting point for method development and further research in the field of drug analysis.
References
- 1. DailyMed - NISOLDIPINE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NISOLDIPINE-D7 CAS#: [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
